molecular formula C29H30F5N5O2 B12408325 Cbl-b-IN-2

Cbl-b-IN-2

Cat. No.: B12408325
M. Wt: 575.6 g/mol
InChI Key: YQALLLNHBDHXFZ-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbl-b-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Cbl-b-IN-2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

Cbl-b-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

Cbl-b-IN-2 exerts its effects by inhibiting the E3 ubiquitin-protein ligase activity of Cbl-b. This inhibition prevents the ubiquitination and subsequent degradation of target proteins, leading to enhanced immune cell activation and proliferation. The molecular targets of this compound include various signaling proteins involved in immune cell regulation, such as Vav1 and other downstream effectors .

Properties

Molecular Formula

C29H30F5N5O2

Molecular Weight

575.6 g/mol

IUPAC Name

6-[[(3R)-4,4-difluoro-3-methylpiperidin-1-yl]methyl]-2-[3-[3-[(4-methyl-1,2,4-triazol-3-yl)methyl]oxetan-3-yl]phenyl]-4-(trifluoromethyl)-3H-isoindol-1-one

InChI

InChI=1S/C29H30F5N5O2/c1-18-12-38(7-6-28(18,30)31)13-19-8-22-23(24(9-19)29(32,33)34)14-39(26(22)40)21-5-3-4-20(10-21)27(15-41-16-27)11-25-36-35-17-37(25)2/h3-5,8-10,17-18H,6-7,11-16H2,1-2H3/t18-/m1/s1

InChI Key

YQALLLNHBDHXFZ-GOSISDBHSA-N

Isomeric SMILES

C[C@@H]1CN(CCC1(F)F)CC2=CC3=C(CN(C3=O)C4=CC=CC(=C4)C5(COC5)CC6=NN=CN6C)C(=C2)C(F)(F)F

Canonical SMILES

CC1CN(CCC1(F)F)CC2=CC3=C(CN(C3=O)C4=CC=CC(=C4)C5(COC5)CC6=NN=CN6C)C(=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.